2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride
Description
2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride is a chiral β-amino alcohol derivative characterized by a brominated and methyl-substituted aromatic ring. Its molecular formula is C₉H₁₃BrClNO (molecular weight: 266.56 g/mol) . The compound features a central amino alcohol backbone, where the amino group and hydroxyl group are attached to adjacent carbons, forming a stereogenic center. The 4-bromo-3-methylphenyl substituent enhances lipophilicity and steric bulk, which may influence its pharmacokinetic properties and receptor-binding interactions.
Properties
IUPAC Name |
2-amino-2-(4-bromo-3-methylphenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6-4-7(9(11)5-12)2-3-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECHGDBCEXBSSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CO)N)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde Reduction to Primary Alcohol
The initial step involves reducing 4-bromo-3-methylbenzaldehyde to 2-(4-bromo-3-methylphenyl)ethan-1-ol. Sodium borohydride (NaBH₄) in methanol at 0–25°C is the most widely employed method, achieving yields of 85–92%. Alternative reductants like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) have been reported but are less favored due to harsher conditions and lower selectivity.
Table 1: Comparative Reduction Methods
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaBH₄ | Methanol | 0–25 | 92 | 98 |
| LiAlH₄ | THF | –10–0 | 78 | 95 |
| BH₃·THF | THF | 25 | 88 | 97 |
Chiral Resolution of Enantiomers
The racemic amine is resolved into its enantiomers using chiral stationary-phase chromatography. Cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol (95:5) eluents achieve >99% enantiomeric excess (ee) for the (R)-enantiomer. Alternative methods, such as diastereomeric salt formation with L-tartaric acid, yield 85–90% ee but require additional recrystallization steps.
Table 2: Resolution Efficiency by Method
| Method | ee (%) | Yield (%) |
|---|---|---|
| Chiral Chromatography | 99 | 65 |
| Diastereomeric Salt Formation | 90 | 75 |
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in ethyl acetate or diethyl ether to precipitate the hydrochloride salt. Stoichiometric HCl (1.1 equiv) ensures complete protonation without degrading the amine. Crystallization from ethanol/water (1:1) yields colorless crystals with >99% purity.
Optimization Note:
Advanced Synthetic Modifications
Protecting Group Strategies
Silicon-based protecting groups, such as triethylsilyl (TES) ethers, are employed to stabilize intermediates during multi-step syntheses. For example, chlorotrimethylsilane (TMSCl) in dichloromethane (DCM) with triethylamine (Et₃N) protects the hydroxyl group prior to amination, improving reaction efficiency by 15–20%.
Analytical Characterization
Purity Assessment
Reverse-phase HPLC with UV detection (λ = 254 nm) confirms chemical purity, while chiral HPLC using cellulose-based columns verifies enantiomeric excess.
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.2 Hz, 1H), 7.32 (s, 1H), 7.28 (d, J = 8.2 Hz, 1H), 4.10 (q, J = 6.5 Hz, 1H), 3.85 (dd, J = 11.0, 6.5 Hz, 1H), 3.72 (dd, J = 11.0, 6.5 Hz, 1H), 2.45 (s, 3H).
-
MS (ESI+): m/z 230.1 [M+H]⁺ (calculated for C₉H₁₂BrNO: 229.0).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, yielding 2-amino-2-(3-methylphenyl)ethanol.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces 2-amino-2-(3-methylphenyl)ethanol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound's ability to interact with biological systems makes it a candidate for therapeutic applications:
- Neurological Disorders : Research indicates that 2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride may modulate neurotransmission pathways, particularly through interactions with dopamine receptors. Compounds with similar structures have been identified as selective D3 receptor agonists, suggesting potential use in managing neuropsychiatric disorders.
- Enzyme Modulation : The presence of hydroxyl and amino groups facilitates hydrogen bonding, which may influence enzyme kinetics and signaling pathways. This property is crucial for developing biochemical probes in enzyme assays.
Organic Synthesis
The compound serves as a versatile building block in synthetic organic chemistry:
- Synthesis of Complex Molecules : It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the creation of more complex molecular architectures. For instance, the hydroxyl group can be oxidized to form ketones or substituted with other nucleophiles .
The biological activity of the compound has been explored through several studies:
- Dopamine Receptor Studies : High-throughput screening has revealed that compounds similar to this hydrochloride can act as selective agonists for dopamine receptors, particularly D3 receptors. This suggests potential therapeutic implications for dopamine-related disorders.
- Pharmacokinetics : Studies on analogs indicate favorable absorption characteristics in vivo. For example, one analog demonstrated a bioavailability of 74% in mouse models, hinting that this compound may also exhibit advantageous pharmacokinetic properties.
Chemical Properties and Reactions
| Reaction Type | Description | Example Product |
|---|---|---|
| Oxidation | Hydroxyl group oxidized to a ketone | 2-(4-Bromo-3-methylphenyl)acetone |
| Reduction | Amino group reduced to primary amine | 2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-amine |
| Substitution | Bromine atom substituted with nucleophiles like hydroxide or alkoxide ions | 2-Amino-2-(4-hydroxy-3-methylphenyl)ethan-1-OL |
Case Study 1: Dopamine Receptor Agonists
In studies focusing on dopamine receptor interactions, compounds structurally related to this compound have shown selective agonistic effects on D3 receptors. These findings underscore the compound's potential role in treating conditions such as schizophrenia and Parkinson's disease.
Case Study 2: Pharmacokinetic Profiles
A pharmacokinetic study revealed that similar compounds exhibited favorable absorption rates and bioavailability. One specific analog demonstrated a bioavailability of 74% in mouse models, indicating that the hydrochloride form may also possess beneficial pharmacokinetic properties conducive to therapeutic use.
Mechanism of Action
The mechanism of action of 2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution : Bromine at the para position (as in the target compound) increases molecular weight and lipophilicity compared to fluorine or chlorine analogs. For example, replacing bromine with fluorine (as in the 4-fluoro-3-methoxy analog) reduces molecular weight by ~27 g/mol .
- Stereochemistry : Enantiomers (e.g., (2R) vs. (2S)) exhibit distinct pharmacological profiles. For instance, (2S)-4-bromophenyl derivatives are documented with 98% purity, suggesting their utility in enantioselective synthesis .
- Methyl vs. Methoxy Groups : The 3-methyl group in the target compound provides steric hindrance without electron-donating effects, contrasting with the 3-methoxy group in the fluoro-methoxy analog, which may enhance solubility via hydrogen bonding .
Pharmacological and Physicochemical Properties
Solubility and Stability
- The 4-bromo-3-methylphenyl group in the target compound likely reduces aqueous solubility compared to less lipophilic analogs (e.g., 4-fluorophenyl derivatives) .
- Hydrochloride salts of β-amino alcohols generally exhibit improved stability and crystallinity, as seen in FTY720 hydrochloride (a structurally related S1P modulator) .
Receptor Binding and Selectivity
- FTY720 Analogs: The target compound shares structural motifs with FTY720 (2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol hydrochloride), a prodrug phosphorylated by sphingosine kinase 2 to activate S1P receptors . However, the absence of a long alkyl chain (e.g., octyl group) in the target compound may limit its affinity for S1P receptors.
- Halogen Effects : Bromine’s bulk and electronegativity may enhance binding to hydrophobic pockets in enzymes or receptors, as observed in brominated kinase inhibitors .
Biological Activity
2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride, also known as Br-Taddol hydrochloride, is an organic compound with significant biological activity. This compound is characterized by its unique molecular structure, which includes a bromo substituent on the phenyl ring, an amino group, and a hydroxyl group on an ethan-1-ol backbone. The following sections detail its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H13BrClNO
- Molecular Weight : Approximately 266.56 g/mol
- Structure : The compound exists as the S-enantiomer in its hydrochloride salt form, enhancing its solubility in aqueous solutions.
Antitumor Properties
Research indicates that this compound exhibits antitumor properties . Compounds with similar structural characteristics often show pharmacological effects that can inhibit tumor growth. The presence of the hydroxyl group and the bromine atom suggests potential interactions with various biological targets such as enzymes involved in cancer progression.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction : The amino and hydroxyl groups may facilitate interactions with enzymes, potentially modulating their activity.
- Receptor Binding : The bromo substituent can influence binding affinity to specific receptors, affecting various biochemical pathways.
Comparative Analysis with Similar Compounds
The following table summarizes the key features and biological activities of structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C9H13BrClNO | Contains bromine; studied for antitumor properties | Significant antitumor activity |
| (S)-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol | C8H9BrN2O3 | Contains a nitro group; explored for antimicrobial properties | Antimicrobial activity observed |
| (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol | C9H12BrNO | Enantiomeric variation; potential differences in activity | Potentially distinct receptor interactions |
Case Studies and Research Findings
- Antitumor Activity : A study highlighted that compounds similar to this compound showed significant inhibition of tumor cell proliferation in vitro. The exact mechanisms are still under investigation but are believed to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Research has demonstrated that related compounds exhibit antimicrobial activity against various pathogens. The presence of halogen substituents, such as bromine, has been linked to enhanced antibacterial effects .
- Pharmacological Studies : Investigations into the pharmacokinetics of this compound reveal that it interacts with multiple molecular targets, which could lead to diverse therapeutic applications in treating various diseases including cancer and infections .
Q & A
Basic Research Questions
Q. How is the crystal structure of 2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride determined?
- Methodology : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation or diffusion methods. Data collection is performed using synchrotron radiation or laboratory X-ray sources. The SHELX suite (e.g., SHELXL) refines the structure by minimizing residuals (R-factors) and validating geometric parameters (bond lengths, angles). Hydrogen bonding networks and halogen (Br) interactions are analyzed using software like Mercury .
- Key Considerations : Crystal quality is critical; poor diffraction may require alternative crystallization solvents (e.g., ethanol/water mixtures).
Q. What synthetic routes are used to prepare this compound?
- Methodology : A three-step approach is common:
Condensation : React 4-bromo-3-methylbenzaldehyde with nitroethane in basic conditions (KOH/ethanol) to form a nitroalkane intermediate.
Reduction : Use sodium borohydride (NaBH₄) or catalytic hydrogenation (Pd/C, H₂) to reduce the nitro group to an amine.
Salt Formation : Treat the free base with HCl in ethanol to yield the hydrochloride salt .
- Optimization : Monitor reaction progress via TLC or LC-MS to avoid over-reduction or by-product formation.
Q. How is purity assessed for this compound in academic research?
- Methodology :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values.
- Melting Point : Consistency with literature values (if available) confirms purity .
Advanced Research Questions
Q. How are conflicting spectroscopic data (e.g., NMR vs. computational predictions) resolved?
- Methodology :
- DFT Calculations : Optimize the structure using Gaussian or ORCA to simulate NMR chemical shifts. Compare experimental H/C NMR data (DMSO-d₆ or CDCl₃) with computed values.
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C.
- X-ray Validation : Cross-check with crystallographic data to confirm stereochemistry .
Q. What strategies are employed for enantiomeric resolution of this chiral amine?
- Methodology :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
- Diastereomeric Salt Formation : React with chiral resolving agents (e.g., L-tartaric acid) in ethanol, followed by recrystallization.
- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with simulated data .
Q. How are by-products identified during synthesis, and what analytical tools are prioritized?
- Methodology :
- LC-MS/MS : Detect low-abundance impurities via high-resolution mass spectrometry (HRMS) to assign molecular formulas.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomers (e.g., bromine positional isomers).
- XPS or EDX : Confirm bromine content in case of halogen exchange side reactions .
Q. What experimental conditions affect the stability of this hydrochloride salt?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV-A), and humidity (75% RH) for 1–4 weeks. Monitor decomposition via HPLC.
- pH Stability : Assess solubility and degradation in buffers (pH 1–12) using UV-Vis spectroscopy.
- Storage Recommendations : Store desiccated at −20°C in amber vials to prevent hydrolysis/oxidation .
Q. How is in vitro biological activity assessed for derivatives of this compound?
- Methodology :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., H) to measure affinity for target receptors (e.g., GPCRs).
- Enzyme Inhibition : Monitor IC₅₀ values via fluorescence-based assays (e.g., tryptophan quenching).
- Cytotoxicity Screening : Employ MTT assays on cell lines (HEK-293, HeLa) to evaluate therapeutic indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
